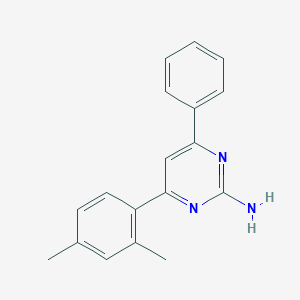
4-(2,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, or 4-DFPP, is a novel pyrimidin-2-amine compound with potential applications in scientific research. It has been studied in a variety of contexts, including its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The exact mechanism of action of 4-DFPP is still not fully understood, however, it is believed that it acts as an inhibitor of COX-2 by binding to the active site of the enzyme and blocking its activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between 4-DFPP and the active site of the enzyme. In addition, it is believed that 4-DFPP may also act as an inhibitor of other enzymes involved in inflammation and pain, such as lipoxygenase and cyclooxygenase-1.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPP have been studied in a variety of contexts. It has been found to be an effective inhibitor of COX-2, and as such, it has been studied for its potential applications in the treatment of inflammation and pain. In addition, 4-DFPP has also been found to have some anti-tumor activity, and it has been studied for its potential applications in the treatment of cancer. Finally, 4-DFPP has also been found to have some antioxidant activity, and as such, it has been studied for its potential applications in the prevention of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-DFPP for lab experiments is its high selectivity for COX-2. This makes it an ideal compound for studying the role of COX-2 in inflammation and pain, as well as its potential applications in the treatment of cancer and other diseases. In addition, 4-DFPP is relatively stable and easy to synthesize, making it an ideal compound for lab experiments. However, there are some limitations to using 4-DFPP as well. For example, it is not as potent as some other COX-2 inhibitors, and its effects may not be as long-lasting as other compounds.
Direcciones Futuras
There are a number of potential future directions for 4-DFPP research. One possible direction is to further investigate its potential applications in the treatment of cancer and other diseases. In addition, further research could be done to investigate the potential of 4-DFPP as an antioxidant, as well as its potential applications in the prevention of oxidative damage. Finally, further research could be done to investigate its potential applications in the treatment of inflammation and pain, as well as its potential interactions with other drugs.
Métodos De Síntesis
4-DFPP can be synthesized via a variety of methods. The most common and efficient methods involve the reaction of 4-methylbenzaldehyde and 2-fluorobenzaldehyde in the presence of a base such as ethylenediamine. This reaction yields a product that can then be purified by column chromatography to yield the desired 4-DFPP. Other methods of synthesis have been investigated as well, including the reaction of 2-fluorobenzylamine and 4-methylbenzyl chloride, as well as the reaction of 2-fluorobenzaldehyde and 4-methylbenzylamine.
Aplicaciones Científicas De Investigación
The most common application of 4-DFPP in scientific research is as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation and pain. 4-DFPP has been found to be a potent and selective inhibitor of COX-2, and as such, it has been studied for its potential applications in the treatment of inflammation and pain. In addition, 4-DFPP has also been studied for its potential applications in the treatment of cancer, as it has been found to have some anti-tumor activity.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-7-8-13(12(2)9-11)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVIOROBYUARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














